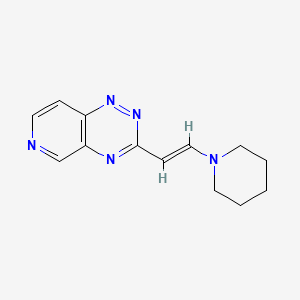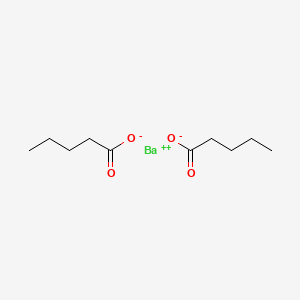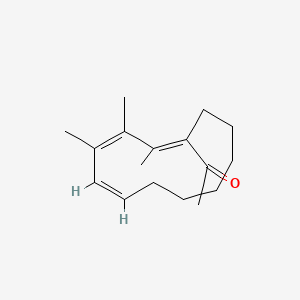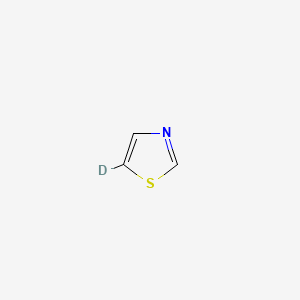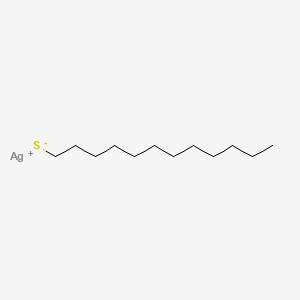
Dodecane-1-thiol, silver salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1-thiol, silver salt: is an organosulfur compound with the molecular formula C₁₂H₂₅AgS . It is a silver salt of dodecane-1-thiol, which consists of a long hydrophobic dodecane chain and a hydrophilic thiol group. This compound is known for its amphipathic nature, allowing it to interact with a wide range of chemical groups. It is primarily used in the synthesis of silver nanoparticles and as a stabilizing agent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Borohydride Reduction Method: Silver nanoparticles can be synthesized by the borohydride reduction of silver nitrate in the presence of dodecane-1-thiol. This method involves a two-phase system with water and an organic solvent such as toluene, chloroform, or hexane.
Hydrogen Sulfide Addition: Another method involves the addition of hydrogen sulfide to 1-dodecene in the presence of a suitable catalyst like nickel or palladium.
Industrial Production Methods: Industrial production of dodecane-1-thiol, silver salt typically involves the reduction of dodecyl sulfate with hydrogen sulfide. This method emphasizes precise control over reaction conditions to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecane-1-thiol, silver salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: It can also participate in reduction reactions, particularly in the synthesis of silver nanoparticles.
Substitution: The thiol group can be substituted with other functional groups in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Thionyl chloride and other halogenating agents are often used.
Major Products:
Oxidation: Disulfides.
Reduction: Silver nanoparticles.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Chemistry:
Nanoparticle Synthesis: Dodecane-1-thiol, silver salt is widely used in the synthesis of silver nanoparticles, which have applications in catalysis, electronics, and sensors.
Biology and Medicine:
Antimicrobial Agents: Silver nanoparticles stabilized by dodecane-1-thiol have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Mechanism of Action
The mechanism of action of dodecane-1-thiol, silver salt primarily involves the stabilization of silver nanoparticles. The thiol group binds strongly to the silver surface, preventing aggregation and maintaining the nanoparticles’ stability. This interaction is crucial for the compound’s effectiveness in various applications, including catalysis and antimicrobial activity .
Comparison with Similar Compounds
1-Dodecanethiol: Similar to dodecane-1-thiol, silver salt, 1-dodecanethiol is used in the synthesis of nanoparticles and as a stabilizing agent.
1-Octadecanethiol: This compound has a longer carbon chain and is used in similar applications but provides different surface properties due to its increased hydrophobicity.
1-Hexadecanethiol: Another similar compound with a 16-carbon chain, used in the formation of self-assembled monolayers and nanoparticle stabilization.
Uniqueness: this compound is unique due to its specific interaction with silver ions, which enhances the stability and functionality of silver nanoparticles. Its amphipathic nature allows it to interact with a wide range of chemical groups, making it versatile in various applications .
Properties
CAS No. |
93917-83-0 |
|---|---|
Molecular Formula |
C12H25AgS |
Molecular Weight |
309.26 g/mol |
IUPAC Name |
silver;dodecane-1-thiolate |
InChI |
InChI=1S/C12H26S.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;/q;+1/p-1 |
InChI Key |
OMOBEQBCAKHIKV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


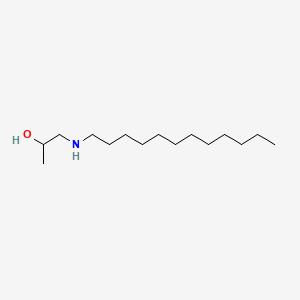
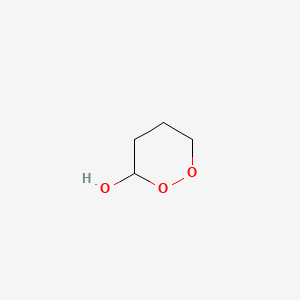
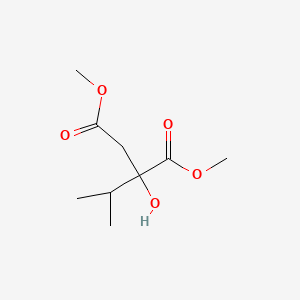
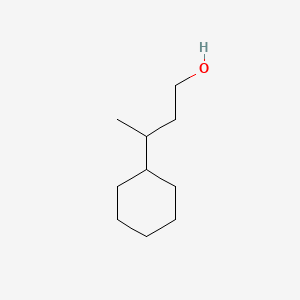
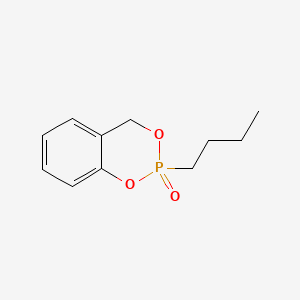


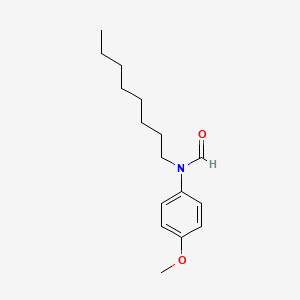
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
